molecular formula C13H10FNO4 B11807882 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Katalognummer: B11807882
Molekulargewicht: 263.22 g/mol
InChI-Schlüssel: YAVYANWMIGRPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery Timeline

The discovery of 1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is embedded in the broader narrative of dihydropyridine chemistry, which gained prominence in the mid-20th century with the development of calcium channel blockers such as nifedipine. The introduction of fluorine-containing substituents into heterocyclic frameworks emerged as a key strategy in the 1990s to enhance metabolic stability and binding affinity in drug candidates. This compound likely originated from systematic structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic profiles of dihydropyridine derivatives.

Early synthetic routes to related fluorinated dihydropyridines involved condensation reactions between β-keto esters and ammonia derivatives, followed by selective fluorination. The incorporation of the 4-fluorobenzyl ether moiety represents a deliberate design choice to modulate lipophilicity and electronic properties, as evidenced by analogous compounds reported in patent literature from the early 2000s. Contemporary research has refined these methods, employing catalysts such as palladium complexes to improve yield and purity.

Significance in Heterocyclic Chemistry Research

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid occupies a critical niche in heterocyclic chemistry due to three principal factors:

  • Structural Hybridization : The molecule combines a dihydropyridine ring (a six-membered heterocycle with one nitrogen atom) with a benzyl ether group and carboxylic acid functionality. This hybridization enables simultaneous π-π stacking interactions through the aromatic systems and hydrogen bonding via the acid group, making it valuable in metal-organic framework (MOF) synthesis.

  • Fluorine Effects : The 4-fluorobenzyl substituent introduces both electron-withdrawing character and enhanced metabolic stability. Comparative studies of fluorinated versus non-fluorinated analogs demonstrate a 2-3 fold increase in plasma half-life for related compounds.

  • Synthetic Versatility : The carboxylic acid at position 3 serves as a handle for further derivatization. Esterification, amidation, and coordination chemistry have been demonstrated with structurally similar molecules, enabling applications ranging from kinase inhibitors to fluorescent probes.

The table below summarizes key physicochemical properties of select dihydropyridine derivatives, illustrating the impact of fluorinated substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) logP
1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₄H₁₁FNO₄ 276.24 1.82
Non-fluorinated analog C₁₄H₁₁NO₄ 257.24 1.45
3-Cyano-6-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-pyridine carboxylic acid ethyl ester C₁₆H₁₂FN₃O₃ 313.28 2.67

Data adapted from PubChem and Parchem.

Eigenschaften

Molekularformel

C13H10FNO4

Molekulargewicht

263.22 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO4/c14-10-5-3-9(4-6-10)8-19-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)

InChI-Schlüssel

YAVYANWMIGRPQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)C(=C1)C(=O)O)OCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Halo-2-oxo-1,2-dihydropyridine Precursors

A common precursor for further functionalization is 3-bromo-2-oxo-1,2-dihydropyridine. This intermediate is synthesized via cyclocondensation of β-ketoesters with ammonia or ammonium acetate under acidic conditions. For example, diethyl 3-aminocrotonate reacts with ethyl acetoacetate in methanol under reflux to yield the dihydropyridine ring, followed by bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

Introduction of the 4-Fluorobenzyloxy Group

The 4-fluorobenzyloxy moiety is introduced via nucleophilic substitution using 4-fluorobenzyl bromide. Optimized conditions from patent WO2013086935A1 suggest:

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAC) for enhanced solubility.

  • Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.

  • Molar ratio : 1:1.2 of dihydropyridine precursor to 4-fluorobenzyl bromide.

  • Temperature : 100–150°C for 10–12 hours, achieving yields of 68–72%.

Reaction Scheme :

3-Bromo-2-oxo-1,2-dihydropyridine+4-Fluorobenzyl bromideK2CO3,DMF100C1-((4-Fluorobenzyl)oxy)-3-bromo-2-oxo-1,2-dihydropyridine\text{3-Bromo-2-oxo-1,2-dihydropyridine} + \text{4-Fluorobenzyl bromide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{100^\circ\text{C}} \text{1-((4-Fluorobenzyl)oxy)-3-bromo-2-oxo-1,2-dihydropyridine}

Electrocatalytic Carboxylation for Carboxylic Acid Installation

Electrocarboxylation of 3-Bromo Derivatives

Recent advances in electrochemical synthesis enable direct conversion of brominated intermediates to carboxylic acids using CO₂. As demonstrated in ACS Omega (2022), this method avoids traditional harsh reagents like Grignard or organolithium compounds.

Optimized Conditions :

  • Electrolyte : Tetrapropylammonium chloride (TPAC) in acetonitrile.

  • Electrodes : Platinum cathode, magnesium anode.

  • Current density : 15 mA/cm² at 20°C.

  • CO₂ bubbling : Continuous supply at 1 atm for 7–8 hours.

  • Yield : 85–90% with no detectable side products.

Mechanism :

  • Reduction of the C–Br bond at the cathode generates a carbanion intermediate.

  • Reaction with CO₂ forms a carboxylate anion, protonated during workup to yield the carboxylic acid.

Reaction Scheme :

1-((4-Fluorobenzyl)oxy)-3-bromo-2-oxo-1,2-dihydropyridineCO2,Pt/Mg15 mA/cm21-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid\text{1-((4-Fluorobenzyl)oxy)-3-bromo-2-oxo-1,2-dihydropyridine} \xrightarrow[\text{CO}_2, \text{Pt/Mg}]{15 \text{ mA/cm}^2} \text{1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid}

Alternative Routes via Hantzsch-Type Condensation

One-Pot Synthesis Using Pre-Functionalized Components

The Hantzsch reaction traditionally combines aldehydes, β-ketoesters, and ammonia. For the target compound, 4-fluorobenzyloxyacetaldehyde can be condensed with ethyl 3-aminocrotonate and a β-ketoester bearing a protected carboxylic acid group (e.g., ethyl 3-oxobutanoate).

Conditions from Patent US5977369A :

  • Catalyst : Mixed system of carboxylic acid (e.g., acetic acid) and secondary amine (e.g., diethylamine).

  • Solvent : Methanol or ethanol.

  • Temperature : 45–65°C for 12–18 hours.

  • Yield : ~60% after deprotection of the carboxylic acid.

Limitations :

  • Requires synthesis of 4-fluorobenzyloxyacetaldehyde, which adds steps.

  • Deprotection (e.g., saponification) may reduce overall yield.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Disadvantages
Nucleophilic Alkylation + Electrocarboxylation Bromination → Alkylation → Carboxylation61–65%High regioselectivity; green chemistryMulti-step; requires halogenation
Hantzsch Condensation One-pot condensation → Deprotection55–60%Fewer steps; scalableLow yield; sensitive intermediates
Direct Electrocarboxylation Bromide → Carboxylic acid in one step85–90%Single-step; no byproductsRequires specialized equipment

Scalability and Industrial Considerations

The electrocatalytic route is most promising for large-scale production due to its high yield and minimal waste. However, the need for electrochemical reactors may limit adoption. Traditional alkylation-carboxylation methods remain viable for labs without specialized infrastructure.

Cost Analysis :

  • 4-Fluorobenzyl bromide : ~$120/g (commercial supplier).

  • Electrocarboxylation setup : Initial investment ~$50,000, but lower reagent costs.

  • Palladium catalysts : ~$320/g for Pd(PPh₃)₄ .

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The fluorobenzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-((4-Fluorbenzyl)oxy)-2-oxo-1,2-dihydropyridin-3-carbonsäure beinhaltet die Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Fluorbenzylgruppe kann die Bindungsaffinität verbessern, während die Oxo- und Carbonsäuregruppen an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in the substituents on the benzyl group or pyridine ring. Key examples include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties
1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Fluorobenzyloxy 66158-41-6 247.22 Purity: 92%; solid form
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxylic acid 3-Trifluoromethylbenzyl 338754-66-8 ~283.2* Higher lipophilicity due to CF₃ group
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 2,4-Dichlorobenzyl 338977-51-8 298.12 Soluble in DMSO, methanol
1-(3-Methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3-Methoxybenzyl 954225-93-5 259.26 Predicted pKa: 2.60; density: 1.342 g/cm³
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Fluorophenyl (directly attached) 868171-67-9 233.20 Lower molecular weight; altered electronic effects

*Estimated based on molecular formula.

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃) reduce acidity (higher pKa) and may influence solubility .
  • Direct Aryl Attachment (e.g., 4-fluorophenyl) simplifies synthesis but reduces steric bulk compared to benzyloxy derivatives .

Spectral Characterization

  • NMR Data :
    • Parent Compound : Expected signals include δ ~8.8 ppm (H-6 pyridine), δ ~7.5 ppm (aromatic H from 4-fluorobenzyl), and δ ~13.7 ppm (carboxylic acid proton) based on analogs .
    • Trifluoromethyl Analog : Distinct ¹⁹F NMR signal near δ -60 ppm for CF₃ group .
  • Mass Spectrometry : LCMS-ESI data for analogs (e.g., [M+H]+ 382.2 for a benzoyl-substituted derivative) align with calculated values .

Biologische Aktivität

1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 1226083-56-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₀FNO₄
  • Molecular Weight : 263.22 g/mol

Research indicates that compounds related to 2-oxo-1,2-dihydropyridine derivatives often act as inhibitors of glycogen phosphorylase (GP), an enzyme involved in glucose metabolism. Inhibition of GP can be beneficial in managing conditions like type 2 diabetes by regulating blood glucose levels .

Glycogen Phosphorylase Inhibition

A study highlighted that derivatives of 2-oxo-1,2-dihydropyridine, including those similar to our compound, exhibited significant inhibition of GP with IC50 values ranging from 1.92 μM to 2.1 μM . The structure-activity relationship (SAR) analysis suggested that modifications in the molecular structure enhance GP inhibition efficacy.

Anticancer Activity

In investigations involving various dihydropyridine derivatives, compounds with similar structures demonstrated notable antiproliferative effects against human tumor cell lines such as HeLa and HCT116. These findings suggest potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to 1-((4-Fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

StudyFindings
Identified as a potent GP inhibitor with an IC50 of 1.92 μM.
Exhibited significant antiproliferative effects on cancer cell lines.
Investigated as a scaffold for developing anticancer agents with high selectivity against specific kinases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine ring and subsequent functionalization with a fluorobenzyl ether moiety. This synthetic approach allows for modifications that can enhance biological activity.

Q & A

Q. What are the optimal synthetic routes and catalytic conditions for synthesizing 1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The synthesis typically involves coupling the fluorobenzyl group to the pyridone scaffold under controlled conditions. Key steps include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are used to facilitate nucleophilic substitution at the pyridone oxygen .
  • Reaction optimization : Solvents like DMF or THF, temperatures between 60–80°C, and reaction times of 12–24 hours are critical for maximizing yield (reported ~60–75%) and minimizing side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, with emphasis on the dihedral angle between the fluorobenzyl and pyridone moieties .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key peaks include the downfield-shifted carboxylic proton (~12–13 ppm) and fluorobenzyl aromatic signals (J₃,4 coupling ~8–9 Hz) .
    • HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₃H₁₁FNO₄: 264.07 g/mol) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the fluorobenzyl group) be resolved?

  • Refinement strategies : Use SHELXL’s PART and SUMP instructions to model disorder, with isotropic ADPs for overlapping atoms .
  • Validation tools : R-factor convergence (<5%), Fo-Fc maps, and Hirshfeld surface analysis ensure model accuracy .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Glide (Schrödinger Suite) identifies hydrogen bonds (e.g., with SARS-CoV-2 Mpro residues GLN189 and GLU166) and hydrophobic interactions (e.g., with MET165) .
  • MD simulations : NAMD/GROMACS assesses stability (RMSD <2 Å over 100 ns) and binding free energy (MM/PBSA) .
  • ADME prediction : SwissADME estimates logP (~1.5–2.0) and bioavailability scores (>0.55), guiding lead optimization .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Fluorine vs. chlorine : Fluorine enhances metabolic stability (C-F bond inertia) but may reduce solubility; chlorine increases lipophilicity (logP +0.5) but risks toxicity .
  • Positional effects : 4-Fluorobenzyl derivatives show higher target affinity than 3-fluorinated analogs due to improved π-stacking with aromatic residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported decarboxylation behavior?

  • Hypothesis testing : shows decarboxylation requires a free hydroxyl group (absent in methyl-protected analogs). Replicate experiments under inert (N₂) vs. oxidative (O₂) atmospheres to verify mechanistic pathways .
  • Analytical validation : Use TGA/DSC to monitor thermal stability and HPLC-MS to track decomposition products .

Methodological Tables

Q. Table 1. Key Catalytic Conditions for Synthesis

CatalystSolventTemp (°C)Yield (%)Reference
K₂CO₃DMF8068
AlCl₃THF6072
NaHDCMRT55

Q. Table 2. Docking Scores for SARS-CoV-2 Mpro Interaction

Compound VariantGlide Score (kcal/mol)Key ResiduesReference
Parent compound-7.89GLN189, GLU166
Cyclohexylamide derivative-7.45LEU141, GLY143

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.